Functional Switch: Pure OXE Antagonist Activity vs. 5-Oxo-ETE Full Agonism in Human Neutrophils
5-Oxo-12-HETE is a pure OXE receptor antagonist that blocks 5-oxo-ETE-induced calcium mobilization with an IC₅₀ of 0.5 µM, while producing no detectable calcium signal itself at concentrations up to 10 µM—a 20-fold window above its antagonist IC₅₀ [1]. In contrast, 5-oxo-ETE is a full OXE agonist (pEC₅₀ 8.3–8.5, corresponding to EC₅₀ ~2–5 nM) that potently mobilizes intracellular calcium [2]. This agonist-to-antagonist functional inversion, driven solely by the addition of a 12(S)-hydroxyl group to the 5-oxo-ETE scaffold, makes 5-oxo-12-HETE uniquely suited as a negative-control tool compound and antagonist calibration standard in OXE receptor assays.
| Evidence Dimension | OXE receptor functional activity (calcium mobilization in human neutrophils) |
|---|---|
| Target Compound Data | 5-Oxo-12-HETE: IC₅₀ = 0.5 µM (antagonist); no agonist activity up to 10 µM |
| Comparator Or Baseline | 5-Oxo-ETE: full agonist, pEC₅₀ = 8.3–8.5 (EC₅₀ ≈ 2–5 nM) |
| Quantified Difference | Complete functional inversion from full agonism (EC₅₀ ~2–5 nM) to pure antagonism (IC₅₀ 500 nM); >2,000-fold selectivity window for antagonism vs. absence of agonism |
| Conditions | Human neutrophils; spectrofluorometric calcium mobilization assay; 5-oxo-ETE used as stimulus at 10 nM; antagonist pre-incubation 2 min prior to agonist addition |
Why This Matters
Enables definitive pharmacological dissection of OXE receptor signaling: 5-oxo-12-HETE can serve as a pathway-specific antagonist control in any experiment where 5-oxo-ETE agonism is the variable of interest, a role that no other endogenous oxo-ETE can fulfill.
- [1] Powell WS, Gravel S, Khanapure SP, Rokach J. Biological inactivation of 5-oxo-6,8,11,14-eicosatetraenoic acid by human platelets. Blood. 1999;93(3):1086-1096. PMID: 9920859. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. OXER1 receptor: Agonist and antagonist activity data (Table 5). Accessed via PMC4128057. 5-oxo-ETE pEC₅₀ 8.3–8.5; 5-oxo-12-HETE pIC₅₀ 6.3. View Source
